

Technical Guide: Synthesis and Purification of CGP-79807

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Compound of Interest

Compound Name: CGP-79807

CAS No.: 1229665-91-1

Cat. No.: B1668542

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Part 1: Executive Summary & Strategic Rationale

CGP-79807 (CAS: 1229665-91-1) is a potent, purine-based inhibitor of Cyclin-Dependent Kinase 1 (CDK1), structurally related to the widely studied CGP-74514.[1] It functions by competitively binding to the ATP-binding pocket of the CDK1/Cyclin B complex, thereby inducing G2/M phase cell cycle arrest and apoptosis in neoplastic cells.[1]

From a synthetic chemistry perspective, **CGP-79807** represents a classic 2,6,9-trisubstituted purine.[1] The core challenge in its production is not the assembly of the scaffold, but the regioselectivity of the N-alkylation and the sequential nucleophilic aromatic substitutions (SNAr) required to install the C6 and C2 substituents without generating inseparable regioisomers or poly-substituted byproducts.[1]

This guide moves beyond standard literature preparations to provide a robust, scalable workflow emphasizing isomeric purity and yield optimization.

Chemical Identity[1][2][3][4][5][6]

- IUPAC Name: 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-yl)amino)benzotrile[1][2][3]
- Molecular Formula: C₂₀H₂₃N₇O[1][2]

- Molecular Weight: 377.45 g/mol [1]
- Key Structural Motifs: Purine core, N9-ethyl chain, C6-benzonitrile aniline, C2-trans-aminocyclohexanol.[1]

Part 2: Retrosynthetic Analysis & Reaction Engineering[1]

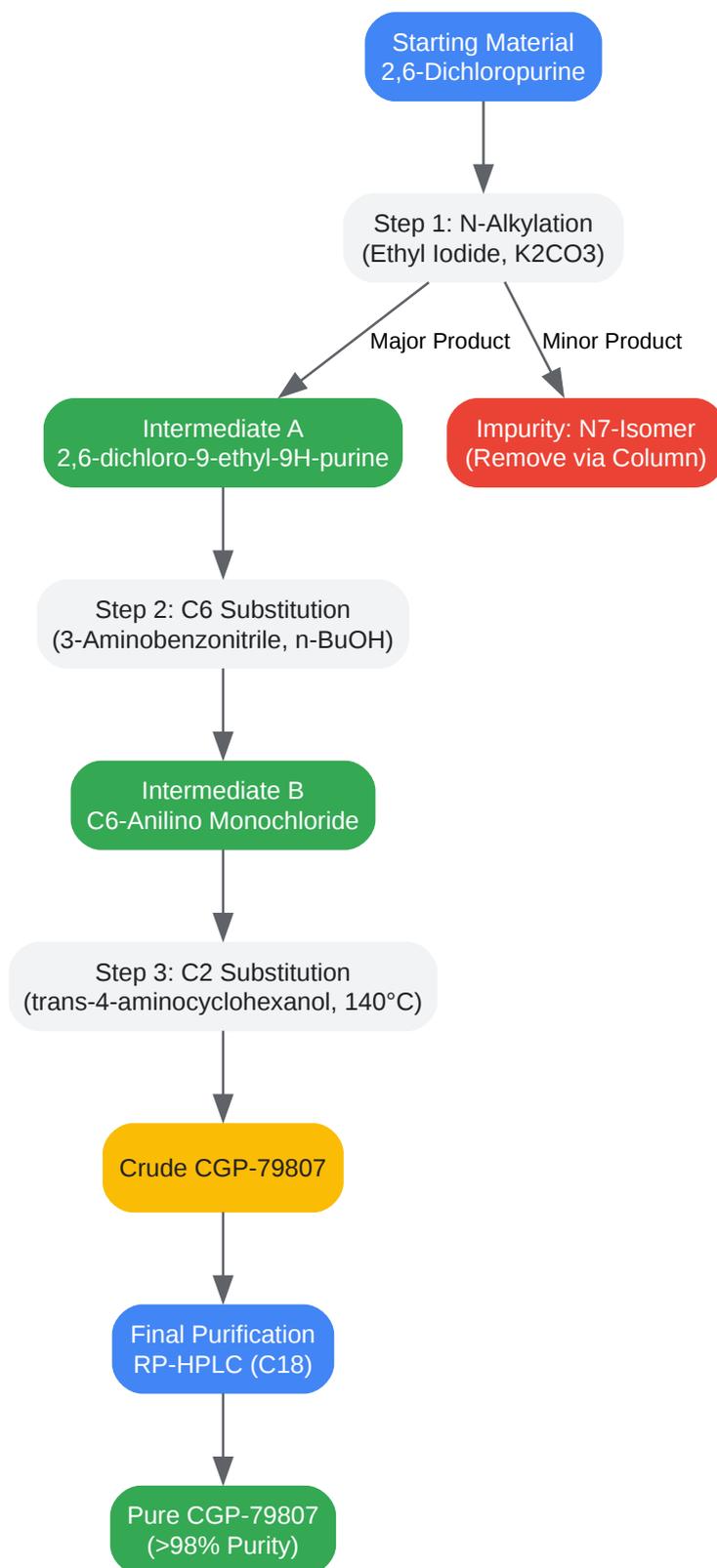
To ensure high fidelity, we utilize a convergent synthesis starting from commercially available 2,6-dichloropurine.[1] The synthesis is designed based on the differential electrophilicity of the C6 and C2 positions on the purine ring.[1]

The Electrophilicity Hierarchy

- N9 Position: The imidazole ring nitrogen is the most nucleophilic site on the starting material, but competition with N7 is the primary impurity risk.[1]
- C6 Position: Highly electrophilic; undergoes S_NAr readily with aniline derivatives.[1]
- C2 Position: Less electrophilic; requires higher temperatures or acid catalysis to displace the final chlorine.[1]

Pathway Visualization

The following diagram outlines the logical flow of the synthesis and the critical decision nodes for purification.



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Caption: Step-wise synthetic logic for **CGP-79807**, highlighting the critical N7/N9 isomer separation at Step 1.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Alkylation (Synthesis of 2,6-dichloro-9-ethyl-9H-purine)

Objective: Install the ethyl group at N9 while minimizing N7-alkylation.[1]

- Reagents: 2,6-Dichloropurine (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K_2CO_3 , 2.0 eq).
- Solvent: DMF (Anhydrous).[1]
- Protocol:
 - Dissolve 2,6-dichloropurine in DMF (0.5 M concentration) under N_2 atmosphere.
 - Add K_2CO_3 and stir for 15 minutes to deprotonate the imidazole ring.
 - Add Ethyl Iodide dropwise at $0^\circ C$ to control exotherm.
 - Allow to warm to Room Temperature (RT) and stir for 18 hours.
 - Critical Workup: Pour into water and extract with Ethyl Acetate (EtOAc).[1]
 - Purification: The crude mixture contains ~70:30 ratio of N9:N7 isomers.[1] This must be separated now. Use Flash Column Chromatography (SiO_2).[1]
 - Eluent: Hexane:EtOAc (gradient 4:1 to 1:1).[1]
 - Observation: The N9 isomer (desired) is generally less polar and elutes first compared to the N7 isomer.[1]
 - Yield Target: 60-70% (isolated N9 isomer).

Step 2: C6-Nucleophilic Substitution (Introduction of Benzonitrile)

Objective: Selectively displace the C6-chlorine with 3-aminobenzonitrile.[1] The C6 position is significantly more reactive than C2 due to the electron-withdrawing effect of N7/N9.[1]

- Reagents: Intermediate A (1.0 eq), 3-Aminobenzonitrile (1.1 eq), DIPEA (N,N-Diisopropylethylamine, 1.5 eq).
- Solvent: n-Butanol (or t-Amyl alcohol).[1]
- Protocol:
 - Suspend Intermediate A and 3-aminobenzonitrile in n-Butanol.
 - Add DIPEA.[1]
 - Heat to 80-90°C for 4-6 hours. Do not exceed 100°C to avoid premature C2 substitution.
 - Monitor via TLC (Hexane:EtOAc 1:1).[1] The starting material spot should disappear.[1]
 - Workup: Cool the mixture. The product often precipitates.[1] Filter the solid.[1] If no precipitate, evaporate solvent and triturate with cold ether.[1]
 - Yield Target: 85-90%.

Step 3: C2-Nucleophilic Substitution (Introduction of Cyclohexanol)

Objective: Displace the final C2-chlorine.[1] This is the rate-limiting step as the purine ring is now deactivated by the electron-donating amine at C6.[1]

- Reagents: Intermediate B (1.0 eq), trans-4-aminocyclohexanol (3.0 - 5.0 eq).[1]
- Solvent: NMP (N-Methyl-2-pyrrolidone) or sealed tube neat melt.[1]
- Protocol:

- Dissolve Intermediate B in NMP.[1]
- Add excess trans-4-aminocyclohexanol.[1] (Excess is crucial to drive kinetics).[1]
- Condition: Heat to 130-140°C in a sealed pressure vessel for 24-48 hours.
- Alternative: Microwave irradiation at 160°C for 1 hour can drastically improve yield and reduce reaction time.[1]
- Workup: Pour into brine/water mixture. Extract with EtOAc.[1] Wash organic layer extensively with water to remove NMP and excess amine.[1]

Part 4: Purification & Characterization[1]

The crude product from Step 3 will likely contain trace unreacted intermediate and oxidation byproducts.[1]

Purification Protocol

- Flash Chromatography:
 - Stationary Phase: Silica Gel (High Performance).[1]
 - Mobile Phase: DCM:MeOH (Dichloromethane:Methanol) gradient 98:2 to 90:10.[1]
 - Note: The hydroxyl group on the cyclohexyl ring makes the product polar; ensure the column is flushed well.[1]
- Final Polishing (HPLC):
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
 - Buffer A: Water + 0.1% TFA.[1]
 - Buffer B: Acetonitrile + 0.1% TFA.[1]
 - Gradient: 10% B to 90% B over 20 minutes.

- Lyophilize fractions to obtain the Trifluoroacetate salt or neutralize to obtain the free base.

[1]

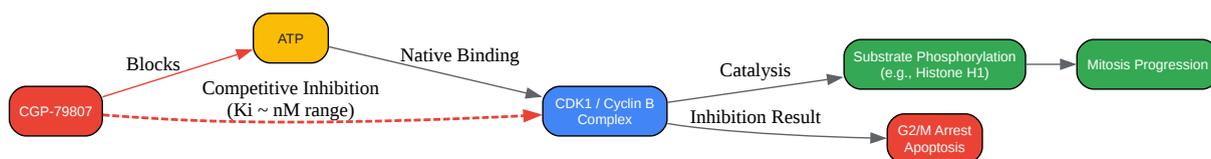
Analytical Validation Table

Compare your results against these standard parameters to validate identity.

Parameter	Expected Value/Observation	Structural Insight
Appearance	White to off-white powder	High purity amorphous solid
MS (ESI+)	$m/z = 378.2 [M+H]^+$	Consistent with MW 377.45
^1H NMR (DMSO- d_6)	$\delta \sim 8.1$ (s, 1H, H-8)	Characteristic Purine H8 singlet
^1H NMR (Aromatic)	δ 7.4 - 8.2 (m, 4H)	3-Benzonitrile pattern
^1H NMR (Aliphatic)	δ 4.1 (q, 2H), 1.4 (t, 3H)	N9-Ethyl group
^1H NMR (Cyclohexyl)	δ 3.5-3.8 (m, 1H, CH-OH)	Trans-configuration verification

Part 5: Mechanism of Action (Biological Context)

Understanding the synthesis aids in derivative design.[1] **CGP-79807** acts by mimicking the adenine ring of ATP.[1]



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Caption: **CGP-79807** competitive inhibition mechanism at the CDK1 ATP-binding cleft.

Part 6: Safety & Handling (E-E-A-T)[1]

- Potency Warning: **CGP-79807** is a potent kinase inhibitor.[1] It should be handled in a biological safety cabinet or a chemical fume hood to prevent inhalation of powder.[1]
- Skin Absorption: DMSO solutions of this compound penetrate skin rapidly.[1] Double-gloving (Nitrile) is mandatory.[1]
- Waste Disposal: All aqueous waste from the synthesis (especially containing 3-aminobenzonitrile) must be treated as hazardous organic waste due to the toxicity of aniline derivatives.[1]

References

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